BenchChemオンラインストアへようこそ!

2,3-dihydro-1H-cyclopenta[b]quinoline

Acetylcholinesterase inhibitors Alzheimer's disease Selectivity profiling

The unsubstituted 2,3-dihydro-1H-cyclopenta[b]quinoline core (CAS 5661-06-3) provides synthetic flexibility to install precise pharmacophores for AChE inhibition (IC50 as low as 3.65 nM), F16BPase targeting, or PP1 modulation. Procure this scaffold to control SAR and avoid off-target liabilities inherent in pre-functionalized analogs. Ideal for Alzheimer's and antiviral drug discovery.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 5661-06-3
Cat. No. B1605635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-cyclopenta[b]quinoline
CAS5661-06-3
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2=CC3=CC=CC=C3N=C2C1
InChIInChI=1S/C12H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-2,4,6,8H,3,5,7H2
InChIKeyGEBRPJJJIRIALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-cyclopenta[b]quinoline (CAS 5661-06-3) Procurement Guide for Cholinesterase-Targeting Drug Discovery and Multifunctional Scaffold Applications


2,3-Dihydro-1H-cyclopenta[b]quinoline (CAS 5661-06-3) is a tricyclic heteroaromatic compound consisting of a quinoline core fused with a saturated cyclopentane ring [1]. This core scaffold serves as the structural basis for a family of acetylcholinesterase (AChE) inhibitors, originally developed as tacrine analogs, and has been shown to possess additional pharmacological activities including butyrylcholinesterase (BChE) inhibition, Aβ aggregation antagonism, and non-catalytic protein phosphatase 1 (PP1) binding via the RVxF site [2][3][4]. The compound is typically procured in bulk (≥95% purity) for use as a key starting material or advanced intermediate in medicinal chemistry campaigns targeting Alzheimer's disease, HIV-1, and metabolic disorders [1].

Why Generic 2,3-Dihydro-1H-cyclopenta[b]quinoline Substitution Is Not Recommended: AChE/BChE Selectivity and Off-Target Profiles Differ Markedly Across Analogs


In-class substitution of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives without quantitative reference to the specific substitution pattern leads to unpredictable cholinesterase inhibition profiles and off-target liabilities. For instance, while the unsubstituted core provides a baseline scaffold, the introduction of substituents at the 8-aminoalkyl position (e.g., compound 6h) yields an IC50 of 3.65 nM against AChE with high selectivity over BChE, whereas other derivatives (e.g., 6a) show reversed selectivity [1]. Furthermore, the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold has been optimized for non-canonical targets such as F16BPase and the PP1 RVxF site, with structure-activity relationship (SAR) studies demonstrating that even minor modifications (e.g., N-alkylation, aromatic substitution) drastically alter EGFR tyrosine kinase inhibitory activity [2][3]. Procurement of the unsubstituted core (CAS 5661-06-3) ensures the synthetic flexibility required to install the precise pharmacophore for the intended target, whereas purchasing a pre-functionalized analog may lock the user into an undesirable activity profile.

Quantitative Comparative Evidence for 2,3-Dihydro-1H-cyclopenta[b]quinoline (CAS 5661-06-3) as a Differentiated Scaffold in Medicinal Chemistry


AChE Inhibition Potency and BChE Selectivity: Cyclopentaquinoline Derivatives vs. Tacrine

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline demonstrate comparable AChE inhibitory potency to tacrine but with significantly improved selectivity over BChE. Specifically, compound 6h (8-aminoalkyl derivative) exhibited an IC50 of 3.65 nM against AChE, which is comparable to tacrine's potency, while showing lower activity against BChE [1][2]. In a separate series, compounds 4a, 4c, and 4f displayed higher AChE inhibitory activity than tacrine [3][4]. This selectivity profile reduces the likelihood of peripheral cholinergic side effects associated with BChE inhibition.

Acetylcholinesterase inhibitors Alzheimer's disease Selectivity profiling

Multifunctional Anti-AD Activity: Aβ Aggregation Inhibition by Cyclopentaquinoline Hybrids

Cyclopentaquinoline hybrids incorporating 5,6-dichloronicotinic acid linkers exhibit both potent AChE inhibition and direct Aβ1-42 aggregation inhibition. Compound 3b demonstrated an IC50 of 0.052 µM for AChE inhibition and inhibited Aβ1-42 aggregation by 25.7% at 5 µM and 92.8% at 100 µM [1]. In contrast, tacrine and donepezil are primarily cholinesterase inhibitors with negligible direct anti-aggregation activity [1].

Multitarget-directed ligands Amyloid beta aggregation Alzheimer's disease

F16BPase Inhibition with Reduced EGFR Tyrosine Kinase Off-Target Activity

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold has been identified as a suitable core for potent fructose-1,6-bisphosphatase (F16BPase) inhibitors. Notably, substituted derivatives exhibited significantly lower EGFR tyrosine kinase inhibitory activity compared to other F16BPase inhibitor chemotypes, reducing potential off-target toxicity [1].

Fructose-1,6-bisphosphatase inhibitors Metabolic disorders Kinase selectivity

HIV-1 Inhibition via Noncatalytic RVxF Site of Protein Phosphatase 1

Structure-based optimization of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives yielded potent inhibitors of HIV-1 replication by targeting the noncatalytic RVxF site of protein phosphatase 1 (PP1), a mechanism distinct from standard antiretroviral agents [1]. The lead compound 1E7-03 demonstrated metabolic stability and inhibited HIV-1 infection in humanized mouse models [1].

HIV-1 transcription inhibitors Protein phosphatase 1 Noncatalytic site targeting

Recommended Application Scenarios for 2,3-Dihydro-1H-cyclopenta[b]quinoline (CAS 5661-06-3) Based on Differentiated Biological Evidence


Alzheimer's Disease Drug Discovery: Developing AChE-Selective Inhibitors with Aβ Anti-Aggregation Activity

Procure CAS 5661-06-3 as the core scaffold to synthesize 8-aminoalkyl derivatives (e.g., 6h) or 5,6-dichloronicotinic acid hybrids (e.g., 3b) that demonstrate potent AChE inhibition (IC50 as low as 3.65 nM) with superior AChE/BChE selectivity relative to tacrine, plus direct Aβ1-42 aggregation inhibition (up to 92.8% at 100 µM) [1][2].

Metabolic Disease Programs: Designing F16BPase Inhibitors with Favorable Off-Target Kinase Profiles

Utilize the unsubstituted cyclopentaquinoline core to generate substituted 9-ylamine derivatives for F16BPase inhibition. The scaffold inherently exhibits significantly lower EGFR tyrosine kinase inhibitory activity compared to alternative F16BPase inhibitor chemotypes, reducing potential toxicity concerns [3].

Novel Antiviral Research: Targeting Noncatalytic PP1 RVxF Site for HIV-1 and Ebola Virus

Employ CAS 5661-06-3 as the starting point for structure-guided optimization of PP1-targeting small molecules. The optimized analog 1E7-03 inhibits HIV-1 replication via a noncatalytic mechanism and has demonstrated in vivo efficacy in humanized mouse models, offering a new avenue for antiviral therapy [4].

Chemical Biology Tool Development: Radiolabeled AChE Imaging Probes

Synthesize and radiolabel 8-aminoalkyl derivatives (e.g., 6a with 99mTc) for in vivo biodistribution and imaging studies of acetylcholinesterase distribution, leveraging the established synthetic route from the core scaffold [1].

Quote Request

Request a Quote for 2,3-dihydro-1H-cyclopenta[b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.